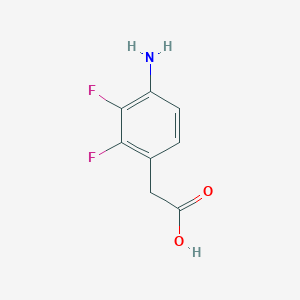

(4-Amino-2,3-difluorophenyl)acetic acid

描述

Significance of Fluorine in Pharmaceutical and Agrochemical Design

The incorporation of fluorine into organic molecules is a widely employed strategy in the design of pharmaceuticals and agrochemicals. Fluorine, the most electronegative element, possesses a small van der Waals radius, allowing it to act as a bioisostere of a hydrogen atom in some contexts, yet its strong electron-withdrawing nature profoundly alters a molecule's properties. nbinno.com The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This often leads to an increased in vivo half-life of a drug. nbinno.com

Furthermore, fluorination can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. Strategic placement of fluorine atoms can enhance a compound's ability to cross cellular membranes. The powerful inductive effect of fluorine can also lower the pKa of nearby functional groups, such as amines, influencing the molecule's ionization state at physiological pH and thereby affecting its binding to biological targets and its solubility. These modifications can lead to improved binding affinity and potency of drug candidates. nih.gov In agrochemical design, similar benefits are sought, where enhanced stability and potency can lead to more effective and environmentally robust crop protection agents.

Table 1: Effects of Fluorine Incorporation in Bioactive Molecules

| Property Affected | Consequence of Fluorination | Scientific Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. nbinno.com |

| Binding Affinity | Often Enhanced | Fluorine can participate in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. nih.gov |

| Lipophilicity | Modulated | Can increase or decrease local lipophilicity, impacting membrane permeability and transport. nbinno.com |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic or basic centers. |

Overview of Unnatural Amino Acid Incorporation in Biological Systems

The 20 canonical amino acids provide a finite chemical toolkit for the structure and function of natural proteins. The ability to incorporate unnatural amino acids (UAAs) with novel side chains into proteins opens up vast possibilities for protein engineering and biological studies. This is typically achieved through the expansion of the genetic code, where a nonsense codon (e.g., the amber stop codon) or a frameshift codon is repurposed to encode for a specific UAA. This process requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's endogenous machinery, meaning the engineered synthetase specifically charges the engineered tRNA with the UAA, and this tRNA recognizes the repurposed codon.

Once incorporated, these UAAs can introduce a wide array of functionalities into proteins. For example, amino acids containing bio-orthogonal handles (like azides or alkynes) allow for specific chemical labeling of proteins in living cells. Others may contain photo-crosslinkers to map protein-protein interactions, or spectroscopic probes like fluorine atoms for ¹⁹F NMR studies. nih.gov The incorporation of fluorinated amino acids, in particular, can be used to enhance protein stability, modulate enzyme activity, and serve as non-invasive probes to study protein folding and dynamics. numberanalytics.com

Positioning of (4-Amino-2,3-difluorophenyl)acetic acid within the Class of Fluorinated Phenylglycine Derivatives

This compound belongs to the structural class of non-proteinogenic α-amino acids, specifically identifying as a fluorinated derivative of phenylglycine. Phenylglycine itself is an analog of alanine (B10760859) where the methyl side chain is replaced by a phenyl group. The core structure of phenylglycine is known to be prone to racemization due to the stabilization of a carbanion intermediate by the aromatic ring. rsc.org

The introduction of fluorine atoms onto the phenyl ring creates a diverse subclass of compounds with modified electronic and steric properties. This compound is characterized by an acetic acid group and an amino group attached to the same benzylic carbon, and a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions and an amino group at the 4-position. This specific substitution pattern distinguishes it from other isomers, such as the more commonly studied 2,4-difluoro and 3,4-difluoro analogs. The presence and position of the fluorine atoms and the additional amino group on the ring are expected to significantly influence the compound's chemical reactivity, acidity, and potential biological interactions compared to unsubstituted phenylglycine or its monofluorinated counterparts.

Table 2: Comparison of this compound and Related Phenylglycine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|---|

| This compound | 835912-66-8 | C₈H₈F₂N₂O₂ | Not directly available, likely an error in formula in sources. Correct formula based on name is C₈H₈F₂N₂O₂. Based on structure, likely C₈H₇F₂NO₂. Let's use the name's structure. | Amino group at C4, Difluoro at C2, C3 on phenyl ring. |

| Phenylglycine | 2900-94-9 | C₈H₉NO₂ | 151.16 | Unsubstituted phenyl ring. |

| 2-(4-Aminophenyl)acetic acid | 1197-55-3 | C₈H₉NO₂ | 151.16 | Amino group at C4 on phenyl ring. manchesterorganics.com |

| 3,4-Difluorophenylacetic acid | 658-93-5 | C₈H₆F₂O₂ | 172.13 | Lacks the α-amino group; Difluoro at C3, C4. sigmaaldrich.com |

| Amino(3,4-difluorophenyl)acetic acid | Not Available | C₈H₇F₂NO₂ | 187.14 | Isomeric difluoro substitution pattern. sigmaaldrich.com |

Note: The molecular formula for the title compound is inferred from its name and structure, as public data sources show inconsistencies.

Historical Context of Fluorinated Amino Acid Synthesis and Application

The exploration of fluorinated amino acids began in the mid-20th century, spurred by the broader interest in organofluorine chemistry following the discovery of the potent biological effects of fluorinated compounds like fludrocortisone. Early research focused on the synthesis of these novel building blocks and an investigation of their fundamental properties. The development of more sophisticated and selective fluorination techniques over the decades has made a wider variety of fluorinated amino acids accessible for research.

Initially, applications were centered on creating enzyme inhibitors and antimicrobial agents. Researchers hypothesized that the unique properties of fluorine could be used to design potent and stable therapeutic agents. nih.gov More recently, with the advent of advanced bio-analytical techniques and methods for UAA incorporation, the applications have expanded significantly. Fluorinated amino acids are now crucial tools in protein engineering, used to create proteins with enhanced thermal stability and altered functions. numberanalytics.com They are also indispensable as probes in ¹⁹F NMR spectroscopy for studying protein structure and dynamics in their native environment, and the isotope ¹⁸F makes them valuable tracers for positron emission tomography (PET) imaging in medical diagnostics. nih.gov The synthesis of fluorinated phenylglycine derivatives, as part of this broader field, has been driven by their potential as chiral intermediates and building blocks for peptidomimetics and other complex bioactive molecules. researchgate.netnih.gov

Established Chemical Synthesis Pathways for Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acid derivatives, including the specific target this compound, relies on a toolbox of reactions designed to build the core structure and introduce key functional groups. These pathways often involve multi-step sequences starting from simpler fluorinated aromatic precursors.

Amination Strategies for Difluorophenylacetic Acid Precursors

A crucial step in synthesizing the title compound is the introduction of the amino group onto the difluorophenyl ring. Several robust methods are available for this transformation, typically performed on a precursor that already contains the difluorophenylacetic acid moiety or its ester equivalent.

Reduction of Nitroarenes: A common and reliable strategy involves the reduction of a nitro group at the desired position. For instance, a precursor such as (2,3-Difluoro-4-nitrophenyl)acetic acid can be converted to the corresponding amine. This reduction is typically achieved with high efficiency using metal catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere or by using reducing agents like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium.

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org It allows for the direct amination of an aryl halide or triflate precursor, such as a bromo- or iodo-difluorophenylacetic acid derivative. The reaction employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl electrophile with an amine source, which can include ammonia equivalents like benzophenone imine, followed by hydrolysis. libretexts.orgacsgcipr.org The choice of ligand is critical and has evolved through several "generations" to accommodate a wide range of substrates under milder conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): In SNAr, a potent nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com The presence of two electron-withdrawing fluorine atoms, particularly when activated by other groups, can make the difluorophenyl ring susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov A difluorophenylacetic acid precursor bearing a good leaving group (such as an additional fluorine or chlorine atom) at the 4-position can react with a nitrogen nucleophile like ammonia or a protected amine to yield the desired 4-amino product. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov

Coupling Reactions in Fluorinated Aromatic Systems

Carbon-carbon bond-forming reactions are fundamental to constructing the basic skeleton of fluorinated phenylacetic acids. These reactions are often used to build up the substituted aromatic ring before the acetic acid side chain is introduced or finalized.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. mdpi.com It is widely used for preparing biaryl compounds and can be applied to the synthesis of fluorinated systems with high efficiency. mdpi.comresearchgate.net For example, a difluorohalobenzene could be coupled with a boronic ester containing a protected acetic acid side chain to assemble the core structure. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov

Mizoroki-Heck Reaction: The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated hydrocarbon (olefin) with an aryl halide or triflate. libretexts.org In the context of phenylacetic acid synthesis, an aryl halide like 1-bromo-2,3-difluorobenzene could be coupled with ethyl acrylate. The resulting ethyl (2,3-difluorophenyl)acrylate could then be reduced to afford the ethyl (2,3-difluorophenyl)acetate precursor. The reaction's regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. libretexts.orgmdpi.com

Catalytic Methods in Fluorinated Amino Acid Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules like fluorinated amino acids. Palladium-based systems are particularly prominent, though other metals also play crucial roles, especially in the fluorination step itself.

As detailed previously, palladium catalysis is the linchpin for many key transformations in this area. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions all represent indispensable palladium-catalyzed methods for the assembly of this compound and its analogues from simpler, more readily available starting materials. These reactions provide reliable pathways for forming the necessary C-C and C-N bonds that define the target molecule's structure.

While many syntheses start with pre-fluorinated materials, methods for the direct catalytic fluorination of aromatic C-H bonds or other functional groups are of increasing importance. Palladium catalysis has been extended to include C-F bond formation. One notable method involves the palladium(III)-catalyzed fluorination of arylboronic acid derivatives using an electrophilic fluorine source like Selectfluor. nih.govharvard.edu This reaction proceeds under mild conditions and can be applied to a variety of arylboron reagents, offering a direct route to aryl fluorides. nih.gov

| Aryl Trifluoroborate Substrate | Palladium Pre-catalyst | Yield (%) |

| 4-Ph-C₆H₄-BF₃K | [Pd(MeCN)₄][BF₄]₂ (1) | 96 |

| 4-CN-C₆H₄-BF₃K | 1 | 82 |

| 4-CF₃-C₆H₄-BF₃K | 1 | 79 |

| 3-CHO-C₆H₄-BF₃K | 1 | 75 |

| 4-F-C₆H₄-BF₃K | 1 | 86 |

| This table presents selected results from the palladium-catalyzed fluorination of arylboronic acid derivatives, demonstrating the reaction's applicability to various substrates. Data sourced from literature reports. nih.govharvard.edu |

Photocatalytic and Radical Fluorination Approaches

Recent advances in synthetic methodology have introduced powerful new techniques for C-F bond formation that utilize radical intermediates, often generated through photoredox catalysis. These methods can offer unique reactivity and selectivity.

Radical Fluorination of Phenylacetic Acids: Fluorinated phenylacetic acids can be synthesized or modified through radical pathways. For example, manganese(III) acetate can mediate the radical reaction of fluorinated phenylacetic acids with other molecules. researchgate.net More directly, a charge-transfer complex between an electrophilic fluorine source like Selectfluor and an organic base such as 4-(dimethylamino)pyridine (DMAP) can induce the benzylic fluorination of phenylacetic acid derivatives. mdpi.comnih.gov The reaction mechanism and outcome can be controlled by the solvent system; aqueous conditions tend to favor a decarboxylative fluorination, while non-aqueous media lead to α-fluorination at the benzylic position. mdpi.comnih.gov

Photocatalytic Decarboxylative Fluorination: Visible-light photoredox catalysis enables the conversion of aliphatic carboxylic acids into their corresponding alkyl fluorides. nih.gov In this process, a photocatalyst absorbs light and initiates a single-electron transfer (SET) event with a carboxylate, leading to a carboxyl radical. This intermediate rapidly extrudes CO₂ to form a carbon-centered radical, which is then trapped by a fluorine atom source (e.g., Selectfluor) to yield the fluorinated product. This method is notable for its mild, redox-neutral conditions and broad substrate scope. nih.gov

| Carboxylic Acid Substrate | Product | Yield (%) |

| N-Boc-piperidine-4-carboxylic acid | 4-Fluoro-N-Boc-piperidine | 99 |

| 4-Phenylbutyric acid | 1-Fluoro-3-phenylpropane | 92 |

| 3-Cyclohexylpropionic acid | 1-Cyclohexyl-2-fluoroethane | 83 |

| Adamantane-1-carboxylic acid | 1-Fluoroadamantane | 99 |

| This table showcases the versatility of photocatalytic decarboxylative fluorination with various aliphatic carboxylic acids. Data sourced from literature reports. nih.gov |

Synthetic Methodologies and Chemo-Enzymatic Approaches for this compound and its Analogues

Structure

3D Structure

属性

IUPAC Name |

2-(4-amino-2,3-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVRQGJEDKBSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373355 | |

| Record name | (4-Amino-2,3-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835912-66-8 | |

| Record name | (4-Amino-2,3-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Fluorine Substitution on Molecular Recognition and Binding Affinity

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. In the case of (4-Amino-2,3-difluorophenyl)acetic acid, the two fluorine atoms have a profound impact on its molecular recognition and binding affinity.

Electronic Effects on Receptor-Ligand Interactions

Fluorine is the most electronegative element, and its presence on the phenyl ring significantly alters the electronic distribution of the molecule. The strong electron-withdrawing nature of the two fluorine atoms at the 2- and 3-positions can modulate the acidity (pKa) of the carboxylic acid and the basicity of the 4-amino group. This modulation can be critical for optimizing interactions with the amino acid residues in a protein's binding pocket.

The carbon-fluorine bond can also participate in favorable non-covalent interactions, such as dipole-dipole and multipolar interactions, with the receptor. Furthermore, the electron-poor nature of the fluorinated phenyl ring can enhance its ability to engage in π-stacking interactions with electron-rich aromatic residues of a target protein. While fluorine is a poor hydrogen bond acceptor, it can indirectly influence hydrogen bonding by altering the electronic properties of nearby functional groups.

Steric Influences on Binding Site Occupancy

With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This small size means that replacing hydrogen with fluorine generally does not introduce significant steric hindrance. benthamscience.comingentaconnect.com This allows for the modification of electronic properties without drastically altering the molecule's shape, a concept often referred to as a "bioisosteric" replacement. However, the presence of two adjacent fluorine atoms in this compound does create a specific steric footprint that can influence its conformational preferences and how it fits into a binding site. The precise positioning of the fluorine atoms can either facilitate or hinder optimal binding, depending on the topology of the receptor pocket.

Rational Design and Synthesis of Analogues for Targeted Efficacy

The structure of this compound serves as a template for the rational design of analogues with potentially improved efficacy, selectivity, and pharmacokinetic properties. Key strategies include modifying the fluorine substitution pattern and altering the amino acid backbone.

Positional Scanning of Fluorine Atoms

The position of the fluorine atoms on the phenyl ring is a critical determinant of biological activity. A systematic positional scan to synthesize and test other difluoro-isomers could reveal important structure-activity relationships. For example, moving the fluorine atoms to the 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-positions would result in analogues with different dipole moments and steric profiles. This, in turn, would affect their binding affinity and selectivity for a given biological target. Comparing the activity of these isomers would provide valuable insights into the optimal electronic and steric requirements for receptor binding.

Table 1: Positional Isomers of (Amino-difluorophenyl)acetic acid

| Compound Name | Position of Amino Group | Position of Fluorine Atoms |

| This compound | 4 | 2, 3 |

| (4-Amino-2,5-difluorophenyl)acetic acid | 4 | 2, 5 |

| (4-Amino-2,6-difluorophenyl)acetic acid | 4 | 2, 6 |

| (4-Amino-3,5-difluorophenyl)acetic acid | 4 | 3, 5 |

| (2-Amino-4,5-difluorophenyl)acetic acid | 2 | 4, 5 |

This table presents a hypothetical set of positional isomers for comparative SAR studies.

Variation of the Amino Acid Backbone

Modification of the amino acid portion of the molecule offers another avenue for optimizing biological activity. The carboxylic acid could be converted to an ester or an amide to alter the molecule's polarity and ability to cross cell membranes. The alpha-carbon could be further substituted, or the length of the acetic acid chain could be extended or shortened to probe the dimensions of the binding pocket. Additionally, replacing the amino group with other functional groups, or altering its position on the phenyl ring, would create a diverse set of analogues for comprehensive SAR studies.

Table 2: Potential Modifications of the Amino Acid Backbone

| Modification Type | Example of Modified Functional Group | Potential Impact |

| Carboxylic Acid Modification | Methyl ester, Amide | Increased lipophilicity, altered hydrogen bonding capacity |

| Alpha-Carbon Substitution | Methyl group | Increased steric bulk, potential for new chiral center |

| Chain Length Variation | Propanoic acid derivative | Probing binding pocket depth |

| Amino Group Modification | Acetylamino, N-methylamino | Altered hydrogen bonding and basicity |

This table outlines potential synthetic modifications to the amino acid backbone for generating analogues.

Exploration of Different Aromatic Ring Substitutions

The exploration of various substituents on the aromatic ring of phenylacetic acid derivatives is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. While direct SAR studies on this compound are not extensively published, principles can be derived from research on analogous substituted aromatic compounds.

Generally, the position of substituents on the phenyl ring significantly influences the biological activity of a compound. Studies on other aromatic molecules, such as ketamine analogs, have shown that substituents at the 2- and 3-positions often result in higher activity compared to those at the 4-position. mdpi.com The introduction of electron-withdrawing groups, like chloro (Cl), or electron-donating groups, such as methoxy (B1213986) (OMe), can drastically alter the electronic properties of the ring and its potential interactions with a target protein. mdpi.com For instance, in the development of topoisomerase inhibitors, the addition of a 2,3-ethylenedioxy group to an aromatic ring moderately improved activity, whereas 2,3-dimethoxy and other 3-substituents were found to decrease bioactivity. nih.gov

In the context of phenylacetic acid derivatives, modifications can be systematically evaluated. The table below illustrates hypothetical variations based on common substitutions and their observed effects in related classes of compounds, providing a framework for the rational design of novel analogs. The specific impact would, of course, be dependent on the biological target .

Table 1: Influence of Aromatic Ring Substitutions on Biological Activity in Phenylacetic Acid Analogs This table is a representative example based on general SAR principles for aromatic compounds and does not represent specific experimental data for this compound.

| Substituent Position | Substituent Type | Example Group | Potential Impact on Activity | Rationale |

|---|---|---|---|---|

| Ortho (C2, C6) | Halogen | -Cl, -Br | Often increases potency | Can form halogen bonds; alters steric and electronic profile. mdpi.com |

| Meta (C3, C5) | Electron-donating | -OCH3 | Variable; can increase or decrease activity depending on the target. nih.gov | Alters electron density and potential for hydrogen bonding. |

| Para (C4) | Electron-withdrawing | -CF3 | Generally less effective than ortho or meta substitution in some series. mdpi.com | Significantly alters electronic distribution and may affect binding orientation. |

| Multiple Positions | Difluoro | -F, -F | Enhances metabolic stability and can control conformation. nih.govmdpi.com | The high electronegativity of fluorine impacts local electronic environment and pKa. |

Conformation Control through Fluorination in Peptide Mimetics

Fluorination is a powerful tool in medicinal chemistry for fine-tuning the properties of molecules. rsc.org In the design of peptide mimetics—compounds that mimic the structure and function of natural peptides—the incorporation of fluorinated amino acids like this compound can offer precise control over molecular conformation. nih.gov This control is crucial because the biological function of peptides and their mimetics is inextricably linked to their three-dimensional shape. fu-berlin.de

The introduction of fluorine atoms can influence conformation on multiple levels, from the rotameric preferences of individual amino acid side chains to the secondary structure of the entire peptide backbone. nih.gov The strong electron-withdrawing nature of fluorine can create dipoles and alter the electrostatic potential of the molecule, leading to intramolecular interactions that favor specific folded structures. For example, the strategic placement of fluorine can promote the formation of stable secondary structures like β-turns or helices. nih.gov

Furthermore, due to the steric bulk and unique electronic properties of fluorine, perfluorinated segments within a molecule can adopt distinct helical structures. mdpi.com This "fluorous effect" can be harnessed to design peptide mimetics with predictable and stable conformations, which is advantageous for achieving high-affinity binding to protein targets. The rigidity imparted by fluorine substitution can pre-organize the mimetic into a bioactive conformation, reducing the entropic penalty upon binding. rsc.org

Research has demonstrated that increasing the fluorine content in amino acid side chains can even influence the kinetics of structural transitions, such as the folding of peptides into amyloid fibrils. fu-berlin.de This highlights the profound impact of this element on the dynamic and structural behavior of peptide-based molecules. The use of fluorinated building blocks allows for the creation of "fluorinated foldamers," which are peptidomimetic oligomers with well-defined secondary structures. researchgate.net

Table 2: Effects of Fluorination on Peptide Mimetic Conformation

| Fluorination Strategy | Structural Effect | Biochemical Consequence | Reference |

|---|---|---|---|

| Side-Chain Fluorination | Influences side-chain rotamers and backbone torsion angles. | Can stabilize or disrupt secondary structures like α-helices and β-sheets. | nih.gov |

| Aromatic Ring Fluorination | Alters electrostatic potential and can induce specific folded states. | Enhances binding affinity by pre-organizing the ligand for the target. | rsc.org |

| Perfluoroalkyl Chains | Promotes unique helical conformations due to steric and electronic repulsion. | Creates stable, predictable structures for rational drug design. | mdpi.com |

| Incorporation into Foldamers | Directs the formation of specific secondary structures (e.g., helices, strands). | Allows for the design of mimetics with novel folding patterns and biological activities. | researchgate.net |

Pharmacokinetic Pk and Drug Metabolism Dmpk Research of 4 Amino 2,3 Difluorophenyl Acetic Acid and Its Derivatives

Modulation of Metabolic Stability through Fluorine Incorporation

The introduction of fluorine into a molecule can significantly alter its metabolic fate, often leading to improved stability. nih.govikprress.org This is primarily due to the high strength of the carbon-fluorine (C-F) bond and the high electronegativity of fluorine, which can shield susceptible sites from enzymatic attack. acs.orgnih.gov

Resistance to Oxidative Metabolism Pathways

The presence of two fluorine atoms on the phenyl ring of (4-Amino-2,3-difluorophenyl)acetic acid is expected to confer significant resistance to oxidative metabolism, a major pathway for the clearance of many aromatic compounds. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to electrophilic attack by cytochrome P450 (CYP) enzymes. nih.gov This deactivation hinders common oxidative reactions such as hydroxylation of the aromatic ring. Furthermore, the amino group adjacent to the fluorine atoms is also more resistant to oxidation due to the decrease in its Lewis basicity caused by the electron-withdrawing effect of fluorine. nih.gov

Research on other fluorinated aromatic compounds has consistently demonstrated this principle. For instance, fluorination of metabolically vulnerable positions in drug candidates has been shown to block P450-dependent metabolism. caltech.edu The strategic placement of fluorine can therefore be a powerful tool to prolong the half-life of a drug by preventing rapid oxidative degradation. nih.gov

Influence on Dehalogenation Processes

While the C-F bond is the strongest single bond in organic chemistry, metabolic defluorination can still occur, although it is generally a less favorable process compared to the metabolism of other halogenated compounds. researchgate.net The likelihood of dehalogenation depends on the specific chemical environment of the fluorine atoms. In the case of this compound, the fluorine atoms are attached to an aromatic ring, which generally makes them more resistant to defluorination by CYP450 enzymes compared to aliphatic C-F bonds. researchgate.net

In Vitro and In Vivo Pharmacokinetic Profiling Methodologies

A comprehensive understanding of a drug candidate's pharmacokinetic profile is crucial for its development. A variety of in vitro and in vivo methods are employed to assess the ADME properties of compounds like this compound and its derivatives. rsc.org

Assessment of Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution and availability to reach its target site. researchgate.net Compounds that are highly bound to plasma proteins have a lower fraction of unbound drug (fup) available for distribution into tissues and for clearance. nih.gov

Commonly used methods to determine plasma protein binding include equilibrium dialysis, ultracentrifugation, and ultrafiltration. nih.govepa.gov These techniques allow for the determination of the unbound fraction of the drug in plasma, a critical parameter for interpreting pharmacokinetic and pharmacodynamic data.

Table 1: Methodologies for Assessing Plasma Protein Binding

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Equilibrium Dialysis | Drug in a plasma sample is allowed to equilibrate across a semi-permeable membrane against a buffer solution. The concentration of unbound drug is measured in the buffer compartment. researchgate.net | Gold standard, provides accurate measurement of unbound drug concentration. | Time-consuming, potential for drug adsorption to the membrane. nih.gov |

| Ultracentrifugation | A plasma sample containing the drug is subjected to high-speed centrifugation, separating the protein-bound drug from the unbound drug in the supernatant. nih.gov | Faster than equilibrium dialysis, suitable for a wider range of compounds. | Potential for drug to be stripped from proteins at high speeds, can be technically demanding. nih.gov |

| Ultrafiltration | Plasma containing the drug is forced through a semi-permeable membrane that retains proteins, allowing the unbound drug to pass through in the filtrate. | Rapid and simple to perform. | Potential for non-specific binding to the filter membrane, can be affected by protein concentration. |

Evaluation of Distribution in Biological Tissues

Understanding how a drug distributes throughout the body is essential for assessing its efficacy and potential for off-target effects. Tissue distribution studies are typically conducted in animal models, where the concentration of the drug is measured in various organs and tissues after administration. innovasol.org

For fluorinated compounds like this compound, distribution is influenced by factors such as plasma protein binding, lipophilicity, and specific transporters. Fluorinated carboxylic acids have been shown to distribute primarily to the blood and well-perfused tissues like the liver and kidneys. oup.comnih.gov Some studies have also reported the presence of perfluorinated compounds in the brain. nih.govnih.gov The acidic nature of the acetic acid side chain may limit passive diffusion across the blood-brain barrier, but specific transporters could play a role.

Whole-body autoradiography using radiolabeled compounds (e.g., with 18F) is a powerful technique to visualize the distribution of a drug and its metabolites throughout the entire body. researchgate.netdocumentsdelivered.com Quantitative analysis of tissue samples is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Table 2: Common Techniques for Tissue Distribution Studies

| Technique | Description | Information Obtained |

|---|---|---|

| Quantitative Whole-Body Autoradiography (QWBA) | Administration of a radiolabeled compound followed by imaging of whole-body sections at different time points. | Provides a visual and quantitative map of drug and metabolite distribution across all tissues and organs. |

| Tissue Homogenate Analysis (LC-MS/MS) | Tissues are collected, homogenized, and the drug concentration is quantified using liquid chromatography-tandem mass spectrometry. | Provides precise quantitative data on drug concentration in specific tissues. |

| Positron Emission Tomography (PET) | A non-invasive imaging technique using positron-emitting radionuclides (like 18F) to visualize and quantify drug distribution in living subjects. nih.gov | Allows for dynamic and longitudinal assessment of tissue distribution in the same subject. |

Determination of Clearance Mechanisms

Clearance is the measure of the body's ability to eliminate a drug. It is a key pharmacokinetic parameter that determines the dosing regimen. Clearance can occur through metabolism (hepatic clearance) and/or excretion (renal clearance). uniroma1.it

For this compound, its clearance is likely to be a combination of metabolic and excretory pathways. As discussed, the difluorinated phenyl ring is expected to be relatively stable to oxidative metabolism. nih.gov However, the acetic acid moiety could potentially undergo conjugation reactions, such as glucuronidation, which is a common clearance pathway for carboxylic acids. uniroma1.it The amino group could also be a site for metabolic modification.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Fluoroacetate |

Investigation of Cellular Uptake Mechanisms and Efficiency

The ability of a drug to penetrate cell membranes is a critical determinant of its pharmacological activity. For derivatives of this compound, which possess an amino acid-like structure, cellular uptake is likely mediated by a combination of passive diffusion and active transport mechanisms. The structural similarity to natural amino acids suggests the potential for interaction with amino acid transporters.

Research into the cellular uptake of structurally related fluorinated amino acids has highlighted the importance of specific transporter proteins. For instance, the L-type amino acid transporter 1 (LAT1), which is overexpressed in various cancer cells and at the blood-brain barrier, is a key transporter for many amino acid-based drugs. nih.govdrugdiscoverynews.com It facilitates the transport of large neutral amino acids, a category that could potentially include this compound and its derivatives. nih.gov The uptake of drugs via transporters like LAT1 can be an effective strategy for targeted delivery to specific tissues. nih.govdrugdiscoverynews.com

The efficiency of cellular uptake can be significantly influenced by chemical modifications of the parent compound. For example, esterification of the carboxylic acid group can enhance lipophilicity, thereby improving membrane permeability. A study on the closely related compound, 2-amino-2-(2,4-difluorophenyl)acetic acid, demonstrated that its methyl ester derivative exhibited a threefold higher cellular uptake in hepatocyte models compared to the parent carboxylic acid. This suggests that prodrug strategies could be effectively employed for derivatives of this compound to enhance their intracellular concentrations.

Table 1: Impact of Esterification on Cellular Uptake of a Structurally Related Compound

| Compound | Modification | Relative Cellular Uptake |

|---|---|---|

| 2-amino-2-(2,4-difluorophenyl)acetic acid | Parent Compound | 1x |

| (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate | Methyl Ester | 3x |

The presence of fluorine atoms in the phenyl ring is also expected to influence cellular uptake. Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes via passive diffusion. tandfonline.comnih.gov However, the electronic effects of the difluoro substitution pattern also need to be considered, as they can modulate the pKa of the amino and carboxylic acid groups, thereby affecting the ionization state of the molecule at physiological pH and its interaction with transporter proteins.

Impact on Oral Bioavailability and Systemic Exposure

Oral bioavailability is a crucial parameter for conveniently administered drugs, and it is influenced by a compound's solubility, permeability, and metabolic stability. The structural features of this compound and its derivatives present both opportunities and challenges for achieving adequate oral absorption and systemic exposure.

The amino acid-like scaffold can be advantageous for oral absorption. The body has efficient transport systems for absorbing amino acids from the gastrointestinal tract. youtube.com As such, derivatives of this compound may be recognized by these transporters, such as PEPT1 or amino acid transporters in the gut, facilitating their absorption into the bloodstream. nih.govsciopen.com This strategy of mimicking natural nutrients is a well-established approach to improve the oral bioavailability of certain drugs. benthamdirect.com

However, the physicochemical properties of the molecule will also play a significant role. The prediction of oral bioavailability is complex and depends on a balance of properties including lipophilicity, hydrogen bonding capacity, and molecular size. nih.govresearchgate.net The presence of two fluorine atoms in this compound increases its lipophilicity compared to its non-fluorinated counterpart, which could enhance its passive diffusion across the intestinal epithelium. researchgate.netnih.gov

Furthermore, fluorination is a common strategy in drug design to improve metabolic stability. tandfonline.comannualreviews.org By replacing hydrogen atoms with fluorine at metabolically labile positions, the rate of metabolic degradation can be reduced, leading to a longer half-life and increased systemic exposure. nih.gov The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 enzymes. annualreviews.org

Table 2: Permeability Data for Structurally Related Difluorobenzene-Containing Compounds

| Compound | Key Structural Feature | Permeability (Pe = 10-6 cm s-1) in PAMPA-BBB Assay |

|---|---|---|

| Compound A | 4-H on pyridine | 8.9 |

| Compound B | 4-Cl on pyridine | 8.8 |

| Compound C | 4-CH3 on pyridine | 9.9 |

| Compound D | 4-CF3 on pyridine | 13.8 |

This data illustrates that molecules containing a difluorophenyl group can be engineered to have favorable permeability properties. The systemic exposure of this compound and its derivatives will ultimately depend on the interplay between their absorption, distribution, metabolism, and excretion (ADME) properties.

Advanced Spectroscopic and Computational Research for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural characterization of fluorinated molecules in solution. The presence of the spin-1/2 ¹⁹F nucleus, with its high sensitivity and wide range of chemical shifts, provides a unique observational window into molecular structure and dynamics.

¹⁹F NMR as a Probe for Conformational Dynamics and Biosynthetic Studies

The ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making ¹⁹F NMR a powerful probe for subtle changes in molecular conformation. acs.org The chemical shift of the fluorine atoms in (4-Amino-2,3-difluorophenyl)acetic acid is highly responsive to changes in solvent, pH, and binding interactions. This sensitivity allows for detailed studies of the molecule's conformational equilibria in solution. For instance, variations in temperature or solvent polarity can lead to measurable changes in ¹⁹F chemical shifts, providing data on the energetic barriers between different rotamers. scielo.org.za

In the context of drug discovery, protein-observed ¹⁹F NMR (PrOF NMR) is a state-of-the-art technique for studying protein-ligand interactions. nih.gov While this article focuses on the small molecule, the principles apply to observing its binding. If this compound or a derivative were to bind to a protein, changes in the ¹⁹F NMR signals—such as shifts in resonance frequency or line broadening—would indicate direct engagement with the target. acs.org

Furthermore, ¹⁹F NMR is a valuable tool in biosynthetic studies. Fluorinated amino acids can be incorporated into proteins by cellular machinery, and ¹⁹F NMR can be used to study the structure and dynamics of the resulting fluorinated proteins in vitro and even in vivo. acs.orgbeilstein-journals.org This method allows researchers to probe specific sites within large biomolecules, as the ¹⁹F signal is free from the background noise present in ¹H NMR spectra of biological samples. nih.govwikipedia.org By supplementing bacterial growth media with a fluorinated precursor, it's possible to biosynthetically produce proteins containing fluorinated residues, which can then be studied to understand folding and function. nih.gov

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Common Fluorine-Containing Functional Groups. This table illustrates the wide chemical shift dispersion in ¹⁹F NMR, which facilitates the analysis of complex fluorinated molecules. The exact shifts for this compound would depend on its specific electronic environment.

| Functional Group | Typical Chemical Shift Range (δ, ppm) vs. CFCl₃ |

|---|---|

| Aromatic-F (e.g., C₆H₅F) | -100 to -165 wikipedia.orgcolorado.edu |

| Trifluoromethyl (Ar-CF₃) | -60 to -70 wikipedia.org |

| Aliphatic C-F (e.g., CH₂F) | -200 to -250 wikipedia.org |

| Trifluoroacetic acid (CF₃COOH) | -76.5 colorado.edu |

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

While ¹⁹F NMR is specialized for the fluorine atoms, ¹H and ¹³C NMR provide comprehensive information about the entire molecular structure. For this compound, ¹H NMR spectroscopy is used to confirm the number and connectivity of hydrogen atoms. The aromatic protons will appear as complex multiplets due to splitting by adjacent protons and through-space coupling with the fluorine atoms. The methylene (B1212753) (-CH₂-) protons of the acetic acid group will typically appear as a singlet, though it may be broadened or split by long-range couplings.

¹³C NMR spectroscopy is crucial for identifying all carbon atoms in the molecule. mdpi.com Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling, resulting in a single peak for each unique carbon atom. nih.gov The chemical shifts are highly indicative of the carbon's local environment. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), and their signals will be split into doublets in a coupled spectrum. The presence of electronegative atoms like fluorine and oxygen causes a downfield shift (higher ppm values) for the attached carbons. mdpi.com

Together, ¹H and ¹³C NMR are routinely used to verify the identity and assess the purity of synthesized batches of this compound. The integration of ¹H NMR signals helps to confirm the ratio of protons, while the absence of unexpected peaks in both ¹H and ¹³C spectra is a strong indicator of high purity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. These predictions are based on standard chemical shift increments and data from analogous structures. Experimental values may vary based on solvent and other conditions.

| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic CH | ¹H | 6.5 - 7.5 | Multiplet (m) |

| NH₂ | ¹H | 3.5 - 5.0 | Broad singlet (br s) |

| CH₂ | ¹H | ~3.6 | Singlet (s) |

| COOH | ¹H | 10.0 - 12.0 | Broad singlet (br s) |

| C=O | ¹³C | ~175 | Singlet |

| Aromatic C-NH₂ | ¹³C | ~145 | Doublet (due to F coupling) |

| Aromatic C-F | ¹³C | 140 - 155 | Doublet (large ¹JCF) |

| Aromatic C-H | ¹³C | 110 - 125 | Doublet (due to F coupling) |

| CH₂ | ¹³C | ~40 | Singlet |

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov This technique is essential for unambiguously establishing the absolute stereochemistry of chiral centers and for providing a precise picture of the molecule's preferred conformation and intermolecular interactions in the crystal lattice. nih.govnih.gov

For a chiral molecule like this compound, if a single enantiomer is crystallized, X-ray diffraction can determine its absolute configuration. The technique provides precise bond lengths, bond angles, and torsion angles, which define the molecule's geometry. This structural information is a prerequisite for understanding its interaction with chiral biological targets like enzymes and receptors. nih.gov

The crystal structure also reveals how molecules pack together, highlighting the non-covalent interactions such as hydrogen bonds (e.g., between the carboxylic acid and amino groups), and potential halogen bonds involving the fluorine atoms. This information is invaluable for studies in crystal engineering and understanding the physicochemical properties of the solid form. While obtaining single crystals suitable for analysis can be a challenge, powder X-ray diffraction techniques can sometimes be used to determine structures when only microcrystalline material is available. cardiff.ac.uk

Table 3: Representative Data Obtained from a Single-Crystal X-ray Diffraction Experiment. This table shows the typical parameters that would be reported in a crystallographic study of a compound like this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (Å, °) | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=5.1, b=14.2, c=8.9, β=98.5° |

| Resolution (Å) | The level of detail obtained in the electron density map. | 0.75 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

| Hydrogen Bonds | Key intermolecular interactions stabilizing the crystal packing. | N-H···O, O-H···N |

Computational Chemistry Approaches in Drug Discovery and Design

Computational methods provide powerful predictive tools that complement experimental data, offering insights into the behavior of molecules at an atomic level. nih.gov For fluorinated compounds, these approaches are essential for rationalizing the effects of fluorine substitution on binding affinity and molecular dynamics. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to hypothesize the binding mode of potential inhibitors. For this compound, docking simulations would place the molecule into the active site of a target enzyme, and a scoring function would estimate its binding affinity.

The simulation identifies key interactions, such as hydrogen bonds between the amino or carboxylate groups and protein residues, as well as hydrophobic and electrostatic interactions involving the difluorophenyl ring. nih.gov The fluorine atoms can significantly influence binding by altering the electrostatic potential of the ring and potentially participating in favorable orthogonal multipolar interactions with backbone carbonyls or other electron-rich groups in the binding pocket. The results of docking studies guide the design of more potent and selective analogs. researchgate.net

Table 4: Typical Output from a Molecular Docking Simulation. This table exemplifies the results that would be generated when docking a ligand like this compound into a protein active site.

| Parameter | Description | Hypothetical Result |

|---|---|---|

| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -7.2 |

| Interacting Residues | Amino acid residues in the protein's active site that form key interactions with the ligand. | Arg152, Tyr347, Glu276 |

| Hydrogen Bonds | Specific hydrogen bond interactions identified between the ligand and protein. | Ligand COOH with Arg152; Ligand NH₂ with Glu276 |

| Hydrophobic Interactions | Nonpolar interactions contributing to binding. | Phenyl ring with Val150, Ile222 |

Molecular Dynamics (MD) Simulations of Fluorinated Proteins and Ligand Complexes

While docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. nih.govmdpi.com MD simulations are crucial for assessing the stability of a predicted binding pose and for understanding how the flexibility of both the ligand and the protein affects the interaction. frontiersin.orgnih.gov

Table 5: Key Parameters and Outputs of a Molecular Dynamics Simulation. This table outlines the setup and the type of information that can be extracted from an MD simulation of a protein-ligand complex.

| Parameter/Output | Description | Typical Setting/Result |

|---|---|---|

| Force Field | The potential energy function used to calculate forces between atoms. | AMBER, CHARMM (with custom fluorine parameters) nih.gov |

| Simulation Time | The duration of the simulation. | 100 - 500 nanoseconds (ns) mdpi.com |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of protein/ligand atoms from a reference structure, indicating stability. | Plot of RMSD vs. time |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues, indicating flexibility. | Plot of RMSF vs. residue number |

| Binding Free Energy (MM/PBSA, MM/GBSA) | An end-state method to estimate the free energy of binding from the simulation trajectory. | Calculated energy value (e.g., -35 kcal/mol) nih.gov |

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For this compound, these computational methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding its chemical behavior.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical descriptor of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. nih.gov

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G), can predict these energies. researchgate.net While specific computational studies for this compound are not widely published, analysis of similar structures allows for an informed discussion. The combination of electron-donating and withdrawing groups on the phenyl ring is expected to result in a modulated HOMO-LUMO gap. The distribution of these orbitals is also revealing; the HOMO is likely to be localized more towards the amino group and the phenyl ring, while the LUMO may be distributed across the electron-deficient difluorinated phenyl system.

A theoretical analysis would typically yield the following electronic parameters:

| Electronic Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.5 eV to -6.5 eV | Indicates electron-donating capacity; higher values suggest stronger donation. |

| LUMO Energy | -1.0 eV to -2.0 eV | Indicates electron-accepting capacity; lower values suggest stronger acceptance. |

| HOMO-LUMO Gap (Egap) | 3.5 eV to 5.0 eV | Describes kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | 3.0 D to 5.0 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

These computational insights are crucial for predicting reaction sites, understanding spectroscopic properties, and designing molecules with tailored electronic characteristics.

In Silico Prediction of Pharmacokinetic Parameters

In silico modeling has become an indispensable tool in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to identify potential liabilities and optimize molecular structures to improve their drug-like qualities before costly synthesis and experimental testing. nih.gov For this compound, various computational models can be used to estimate its pharmacokinetic profile.

The assessment often begins with evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five. mdpi.com These rules relate physicochemical properties to the likelihood of oral bioavailability. Key parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). frontiersin.org

Key predicted ADME properties for a compound like this compound would include:

Absorption : Predictions of human intestinal absorption (HIA) and cell permeability (e.g., using Caco-2 cell models) indicate how well the compound might be absorbed from the gastrointestinal tract. mdpi.comfrontiersin.org The polarity introduced by the fluorine and amino groups can influence these properties.

Distribution : Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) permeability are estimated. High PPB can limit the amount of free drug available to exert its effect, while BBB penetration is crucial for drugs targeting the central nervous system.

Metabolism : The model predicts whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). frontiersin.orgfrontiersin.org Inhibition of these enzymes can lead to drug-drug interactions.

Excretion : Total clearance helps to estimate the rate at which the compound is removed from the body. nih.gov

An illustrative in silico ADME profile for this compound is summarized below.

| Parameter | Predicted Value/Classification (Illustrative) | Implication for Pharmacokinetics |

| Molecular Weight | 187.14 g/mol | Compliant with Lipinski's rule (<500), favorable for absorption. |

| logP | 1.0 - 2.0 | Indicates moderate lipophilicity, balanced for solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 (from -NH2, -COOH) | Compliant with Lipinski's rule (<5), favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 4 (from -NH2, -COOH, 2x -F) | Compliant with Lipinski's rule (<10), favorable for oral bioavailability. |

| Human Intestinal Absorption | High | Suggests good absorption from the gut. mdpi.com |

| Caco-2 Permeability | Moderate to High | Indicates the potential for good transport across the intestinal epithelium. frontiersin.org |

| BBB Permeant | Unlikely | The polarity of the amino and carboxyl groups may limit penetration into the brain. |

| CYP2D6 Inhibitor | No | Low risk of metabolic interactions involving the CYP2D6 pathway. nih.gov |

| CYP3A4 Inhibitor | No | Low risk of metabolic interactions involving the CYP3A4 pathway. nih.gov |

Note: This table presents illustrative data based on the known structural features of the compound and general ADME prediction models. Specific experimental validation is required to confirm these properties.

These computational predictions provide a valuable preliminary risk assessment, guiding further experimental pharmacokinetic and toxicological studies. nih.gov

Applications of 4 Amino 2,3 Difluorophenyl Acetic Acid in Medicinal Chemistry and Chemical Biology

Utilization as a Versatile Building Block in Complex Organic Synthesis

The presence of multiple functional groups—a carboxylic acid, an amino group, and a difluorinated aromatic ring—makes (4-Amino-2,3-difluorophenyl)acetic acid a highly versatile starting material for the construction of more complex molecular architectures.

Precursor in Pharmaceutical Intermediate Production

While specific, publicly documented examples of large-scale pharmaceutical production directly utilizing this compound are not extensively reported, the application of its structural analogs is evident in patent literature. For instance, the closely related compound, 2,3-difluorophenylacetic acid, has been employed in the synthesis of indole-2-ketone derivatives. google.com These derivatives are of interest for their potential biological activities, highlighting the value of the difluorophenylacetic acid scaffold in generating novel pharmaceutical intermediates. google.com The amino group on this compound provides an additional reactive handle for further chemical modifications, expanding its potential for creating diverse molecular entities for drug discovery programs. The general synthetic utility of fluorinated phenylacetic acids is recognized in the development of various therapeutic agents. evitachem.com

Scaffold for Novel Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a multitude of chemical structures for biological activity. Although specific combinatorial libraries built from this compound are not detailed in available literature, its structure is well-suited for such applications. The carboxylic acid and amino functionalities allow for the facile introduction of a wide range of substituents through amide bond formation and other standard chemical transformations. This would enable the generation of a diverse set of molecules for screening against various biological targets. The principles of diversity-oriented synthesis, which aim to create structurally diverse molecules, could be readily applied to this scaffold. pharmaffiliates.com

Use as a Chemical Probe for Investigating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. The unique properties of fluorinated compounds make them attractive candidates for the development of such probes.

Elucidating Biosynthetic Routes

The use of this compound as a specific chemical probe to elucidate biosynthetic pathways is not prominently described in current research literature. However, the general strategy of using fluorinated analogs of natural substrates to study metabolic pathways is a common practice in chemical biology. The fluorine atoms can act as reporters for NMR spectroscopy or can block metabolic transformations at specific sites, thereby helping to identify intermediates and understand enzymatic mechanisms.

Studying Enzyme Function and Inhibition

There is evidence to suggest that derivatives of fluorinated phenylacetic acids may act as enzyme inhibitors. While detailed kinetic studies on this compound are not widely published, related fluorinated amino acids have been investigated as inhibitors of various enzymes. For example, fluorinated analogs of amino acids are known to be of interest as potential inhibitors of enzymes involved in amino acid metabolism. The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to tighter binding to an enzyme's active site. The development of competitive enzyme inhibitors is a major focus in drug discovery. google.com

Modulation of Peptide and Protein Properties via Fluorinated Amino Acid Incorporation

The incorporation of non-canonical amino acids, such as fluorinated derivatives, into peptides and proteins is a powerful technique to enhance their stability, modify their conformation, and introduce novel functionalities. anu.edu.au

Altering Helix Propensity and Secondary Structure

The introduction of non-canonical amino acids into peptides is a well-established strategy for modulating their secondary structure, such as the α-helix. The propensity of an amino acid to favor a helical conformation is influenced by factors like side-chain size, charge, and hydrogen-bonding capability. Fluorination of the phenyl ring of a phenylalanine analogue, such as in this compound, can significantly alter its conformational preferences.

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the local electronic environment and the torsional angles of the peptide backbone. While comprehensive experimental data on the specific impact of this compound on helix propensity is not yet available, studies on other fluorinated amino acids suggest that such modifications can either stabilize or destabilize helical structures depending on the context of the peptide sequence and the position of fluorination.

Table 1: Predicted Physicochemical Properties Influencing Secondary Structure (Note: The following data is illustrative and based on general principles of fluorinated amino acids, as direct experimental values for this compound are not widely published.)

| Property | Predicted Influence of 2,3-Difluoro Substitution | Rationale |

| pKa of Carboxylic Acid | Lowered | The electron-withdrawing fluorine atoms stabilize the carboxylate anion. |

| pKa of Amino Group | Lowered | Inductive effect of the difluorophenyl ring reduces the basicity of the amine. |

| Hydrophobicity | Increased | Fluorination generally increases the lipophilicity of the aromatic ring. |

| Conformational Rigidity | Increased | Steric interactions involving the fluorine atoms may restrict side-chain rotation. |

These predicted properties suggest that the incorporation of this compound into a peptide sequence could have a notable impact on its secondary structure, a hypothesis that warrants further experimental investigation through techniques like circular dichroism spectroscopy.

Influencing Protein-Protein Interaction Interfaces

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. The design of molecules that can modulate PPIs is a key area of drug discovery. Short peptides derived from one of the interacting proteins can be potent inhibitors, but they often suffer from poor stability and cell permeability. The incorporation of non-canonical amino acids like this compound can address some of these limitations.

The difluorophenyl moiety can engage in unique interactions at the PPI interface, such as orthogonal multipolar interactions and hydrophobic contacts. The fluorine atoms are not typically involved in hydrogen bonding but can act as weak hydrogen bond acceptors in certain contexts. The introduction of this unnatural amino acid can also induce a specific conformation in the peptide that enhances its binding affinity and selectivity for the target protein. While specific examples involving this compound are not yet documented in the literature, the principle has been demonstrated with other halogenated amino acids.

Adjusting Solubility Profiles of Biologics

The solubility of biologic drugs, such as therapeutic peptides and proteins, is a critical factor for their formulation and delivery. Poor aqueous solubility can hinder manufacturing and lead to aggregation, reducing efficacy and potentially causing immunogenicity. Chemical modification is a common strategy to enhance the solubility of biologics.

Development of Novel Therapeutic Candidates

The unique structural features of this compound make it an interesting scaffold for the development of new therapeutic agents across various disease areas.

Potential in Targeting Metabolic Disorders

The role of amino acids and their metabolites in metabolic disorders such as obesity and diabetes is an active area of research. While there is no direct evidence linking this compound to metabolic disorders, studies on other amino acid derivatives have shown that they can influence metabolic pathways. For example, certain thiophene (B33073) carboxylic acid derivatives have been investigated as anti-obesity agents. Given the prevalence of phenylacetic acid derivatives in various bioactive compounds, it is plausible that derivatives of this compound could be explored for their effects on metabolic targets. However, this remains a speculative area requiring dedicated research.

Exploration in Anticancer Therapeutic Modalities

Aryl acetic and propionic acid derivatives are scaffolds found in numerous anti-cancer agents. labshake.com The introduction of fluorine atoms can enhance the metabolic stability and cell permeability of drug candidates, potentially leading to improved efficacy. While research on the direct anticancer activity of this compound is limited, studies on closely related compounds offer some insights. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as having promising anticancer properties.

The difluorinated phenyl ring of this compound could be a key pharmacophoric element in the design of new enzyme inhibitors or receptor modulators relevant to cancer biology. For instance, aminopeptidase (B13392206) inhibitors have been explored as anticancer agents, and fluorinated phenylglycine derivatives have shown inhibitory activity against these enzymes.

Table 2: Anticancer Activity of an Analogous Phenylacetic Acid Derivative (Note: The following data is for an analogous compound, as direct IC50 values for this compound in cancer cell lines are not readily available in public literature.)

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung Carcinoma) | 2.47 |

This data for a related structural class suggests that derivatives of this compound could be synthesized and screened for potential anticancer activity.

Investigation of Anti-inflammatory Drug Leads

Non-steroidal anti-inflammatory drugs (NSAIDs) often feature aryl acetic or propionic acid moieties. The anti-inflammatory activity of these compounds is typically mediated through the inhibition of cyclooxygenase (COX) enzymes. The structural similarity of this compound to this class of drugs suggests its potential as a scaffold for new anti-inflammatory agents.

Research on other difluorophenoxy derivatives has demonstrated significant anti-inflammatory and analgesic activity in preclinical models. The fluorine substitutions on the phenyl ring can influence the binding affinity and selectivity for COX-1 and COX-2 enzymes. The development of selective COX-2 inhibitors is a major goal in this field to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The unique substitution pattern of this compound could be exploited to design novel and selective anti-inflammatory drug candidates.

Future Research Directions and Translational Perspectives

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient stereoselective synthetic methods is paramount for producing enantiomerically pure drug candidates. For derivatives of (4-Amino-2,3-difluorophenyl)acetic acid, future research will likely focus on moving beyond classical resolution techniques towards more elegant and atom-economical asymmetric syntheses.

Key areas of development include:

Catalytic Asymmetric Alkylation: A significant advancement would be the direct enantioselective alkylation of the arylacetic acid precursor. Methodologies using chiral lithium amides as non-covalent, recoverable stereodirecting agents have shown promise for related arylacetic acids, circumventing the need for attaching and later removing traditional chiral auxiliaries. nih.gov This single-step approach is operationally simple and highly efficient. nih.gov

Asymmetric Hydrogenation & Reductive Amination: Creating the chiral center through asymmetric hydrogenation of a suitable prochiral precursor or via stereoselective reductive amination of a corresponding α-keto acid are well-established and powerful strategies in the synthesis of α-amino acids that could be adapted.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as ketoreductases (KREDs), offers high stereoselectivity under mild reaction conditions. Biocatalysis could be employed to resolve a racemic mixture or to directly synthesize the desired stereoisomer with high enantiomeric excess.

Advanced Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki coupling, are effective for constructing the substituted phenylacetic acid framework. inventivapharma.com Integrating these methods with asymmetric processes will be crucial for creating complex derivatives efficiently.

Asymmetric Mannich Reactions: For the synthesis of fluorinated amino compounds, the catalytic asymmetric Mannich reaction of fluorinated nucleophiles is an efficient route, providing access to products with multiple stereogenic centers. nih.gov

Future synthetic strategies will aim for high yields, excellent stereocontrol, operational simplicity, and scalability to make these valuable building blocks more accessible for drug discovery programs.

Discovery of New Biological Targets for Fluorinated Phenylacetic Acid Derivatives

The strategic incorporation of fluorine into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties. mdpi.com The difluorophenylacetic acid core is a versatile scaffold that can be elaborated to target a wide array of biological macromolecules. Future research will focus on screening libraries of this compound derivatives against both established and novel biological targets.

Potential target classes include:

Kinases: Protein kinases are a major class of drug targets, particularly in oncology. Fluorinated quinazoline (B50416) derivatives have been successfully developed as selective inhibitors of enzymes like Aurora A kinase. nih.gov The phenylacetic acid scaffold could be used to design new ATP-competitive or allosteric kinase inhibitors.

Enzymes in Metabolic Pathways: Dihydrofolate reductase, a key enzyme in nucleotide synthesis, is a known target for antifolates. Studies on fluorinated aminopterin (B17811) analogues have shown that fluorine substitution can enhance binding affinity and cytotoxicity, suggesting that derivatives of this compound could be explored as novel antifolates or inhibitors of other metabolic enzymes. acs.org

Viral Proteins: The COVID-19 pandemic highlighted the urgent need for new antiviral agents. mdpi.com Fluorinated compounds have been investigated as inhibitors of viral proteins, such as those from SARS-CoV-2. mdpi.com The structural features of this compound make it a candidate for derivatization into novel antiviral agents targeting viral proteases, polymerases, or entry mechanisms.

Neuraminidase: Phenylacetic acid derivatives have been investigated as inhibitors of influenza neuraminidase, an essential enzyme for viral replication. nih.gov This provides a rationale for exploring fluorinated versions to potentially improve potency and pharmacokinetic profiles.

The key strategy will be to leverage the unique electronic properties of the difluorinated ring to achieve high-affinity and selective interactions with the target protein, leading to the discovery of first-in-class medicines.

Application in Advanced Drug Delivery Systems

Beyond its intrinsic biological activity, the amino acid functionality of this compound makes it an ideal component for incorporation into advanced drug delivery systems (DDSs). These systems aim to improve drug solubility, stability, and bioavailability, while enabling targeted delivery and controlled release. nih.gov

Future applications include:

Peptide-Drug Conjugates (PDCs): The compound can be used as a building block in the synthesis of peptides or as a drug payload attached to a targeting peptide. PDCs are designed to deliver therapeutic agents specifically to target cells, such as cancer cells, thereby minimizing systemic toxicity. acs.org

Self-Assembling Polypeptide Nanostructures: Synthetic polypeptides derived from α-amino acid N-carboxyanhydrides can self-assemble into various nanostructures like micelles, vesicles, or hydrogels. nih.gov Derivatives of this compound can be polymerized into such structures, which can encapsulate other therapeutic agents for programmed release. nih.govnih.gov These systems can be designed to respond to specific stimuli in the body, such as changes in pH or enzyme concentrations. mdpi.com

Polymer-Drug Conjugates: The compound or its potent derivatives could be conjugated to biocompatible polymers like polyethylene (B3416737) glycol (PEG) to improve circulation half-life and reduce immunogenicity.

Functionalized Nanoparticles: The amino group provides a reactive handle for covalently attaching the molecule to the surface of nanoparticles (e.g., iron oxide, gold, or lipid-based nanoparticles). This can create a targeted delivery vehicle, potentially combining therapy with imaging (theranostics).

These approaches transform the molecule from a simple therapeutic agent into a versatile component of sophisticated, multifunctional drug delivery platforms. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

For derivatives of this compound, AI and ML can be applied to:

Predict Physicochemical and Pharmacokinetic Properties: Standard prediction methods often struggle with fluorine-containing molecules due to a lack of sufficient experimental data. blackthorn.ai Specialized ML models are being developed to accurately predict key properties like lipophilicity (logP/logD) and acidity (pKa) for fluorinated compounds, guiding the selection of candidates with optimal drug-like properties. blackthorn.ai

Virtual Screening and Target Identification: AI algorithms can screen massive virtual libraries of potential derivatives against structural models of biological targets to identify promising hits. pharmaceuticalcommerce.com This can rapidly narrow down the number of compounds that need to be synthesized and tested experimentally. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties. This could be used to create novel derivatives of this compound optimized for potency against a specific target while minimizing predicted off-target effects or toxicity.